molecular formula C13H17F2NO B2404790 N-(4,4-Difluoro-1-adamantyl)prop-2-enamide CAS No. 2305472-86-8

N-(4,4-Difluoro-1-adamantyl)prop-2-enamide

Cat. No.: B2404790
CAS No.: 2305472-86-8
M. Wt: 241.282
InChI Key: OAMSKZXLXSMCBT-UHFFFAOYSA-N
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Description

N-(4,4-Difluoro-1-adamantyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoro-substituted adamantane core and a prop-2-enamide functional group

Properties

IUPAC Name

N-(4,4-difluoro-1-adamantyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-2-11(17)16-12-5-8-3-9(6-12)13(14,15)10(4-8)7-12/h2,8-10H,1,3-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMSKZXLXSMCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC12CC3CC(C1)C(C(C3)C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Difluoro-1-adamantyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-adamantylamine and 4,4-difluoro-1-adamantyl bromide.

    Formation of Intermediate: The 1-adamantylamine is reacted with 4,4-difluoro-1-adamantyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4,4-difluoro-1-adamantylamine.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Difluoro-1-adamantyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the difluoro groups.

    Substitution: Substituted derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

N-(4,4-Difluoro-1-adamantyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4,4-Difluoro-1-adamantyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and adamantyl core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4-Difluoro-1-adamantyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-(4,4-Difluoro-1-adamantyl)but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.

    N-(4,4-Difluoro-1-adamantyl)prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a prop-2-enamide group.

Uniqueness

N-(4,4-Difluoro-1-adamantyl)prop-2-enamide is unique due to its specific combination of a difluoro-substituted adamantane core and a prop-2-enamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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